
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate is an organic compound with the molecular formula C14H20BrN3O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the piperazine ring .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
- Molecular Formula : C14H20BrN3O2
- CAS Number : 153747-97-8
- Molecular Weight : 342.23 g/mol
- Melting Point : 83°C to 87°C
- Solubility : Soluble in water
Pharmaceutical Applications
- Active Pharmaceutical Ingredient (API) :
- Inhibitors in Drug Discovery :
- Neurological Research :
Synthesis and Research Applications
- Synthetic Intermediates :
- Case Studies in Drug Development :
Toxicological Considerations
While this compound has promising applications, it is essential to consider its toxicological profile:
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The bromine atom in the pyridine ring and the piperazine moiety play crucial roles in binding to the active sites of the targets, leading to changes in their conformation and activity .
Comparison with Similar Compounds
- Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the bromine atom at the 5-position of the pyridine ring, which imparts distinct reactivity and binding properties. Compared to its analogs, such as tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, the bromine atom enhances its potential for nucleophilic substitution reactions and cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 153747-97-8
- Molecular Formula : C13H17BrN2O2
- Molecular Weight : 303.19 g/mol
This compound exhibits biological activity primarily through its interaction with various molecular targets. It has been explored for its role in inhibiting certain enzymes and receptors involved in pathological processes, particularly in cancer and neurological disorders.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. A study involving various piperazine derivatives demonstrated that modifications in the piperazine ring can significantly influence cytotoxicity against cancer cell lines. The compound's structure allows it to engage with cellular pathways that regulate proliferation and apoptosis.
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegeneration. In vitro assays have shown that it can mitigate oxidative stress-induced cell death in neuronal cells, suggesting a potential role in treating neurodegenerative diseases.
Case Studies and Research Findings
- Inhibition of PD-L1 Interaction : A study highlighted the ability of related compounds to inhibit the PD-1/PD-L1 interaction, which is crucial for immune evasion by tumors. Although specific data on this compound was not detailed, its structural analogs showed promising results in enhancing immune responses against tumors .
- High-throughput Screening : In a high-throughput screening assay designed to identify inhibitors of PHGDH (a target for cancer therapy), related piperazine compounds exhibited significant inhibitory activity. The structure of this compound positions it as a candidate for similar investigations .
- Toxicological Profile : Preliminary toxicological assessments indicate that the compound exhibits acute toxicity when ingested, highlighting the need for careful handling and further safety evaluations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, and what factors influence reaction yields?
The compound is typically synthesized via nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and 5-bromo-2-chloropyridine. Key factors affecting yields include:
- Reaction temperature and time : Higher temperatures (110°C) and longer durations (12 h) improve yields up to 88.7% .
- Solvent and base : 1,4-Dioxane with potassium carbonate is commonly used, but DMF with triethylamine at 90°C yields 76% .
- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) ensures high purity .
Q. How is the compound characterized post-synthesis to confirm its structure?
Structural confirmation relies on:
- NMR spectroscopy : Distinct signals include δ 8.29 ppm (pyrimidine protons) and δ 1.47 ppm (tert-butyl group) .
- LCMS : Molecular ion peak at m/z 343.2 [M+H]+ .
- X-ray crystallography : Used for derivatives (e.g., piperazine-carboxylate analogs) to resolve bond angles and stereochemistry .
Q. What are the common functional group transformations feasible for this compound?
The bromine atom and piperazine ring enable:
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .
- Nucleophilic substitution : Replacement of bromine with amines or thiols under catalytic conditions .
- Deprotection : Acidic removal of the tert-butyloxycarbonyl (Boc) group yields a free piperazine for further derivatization .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of preparing this compound?
Microwave irradiation reduces reaction times and enhances selectivity. For example, palladium-catalyzed cross-coupling with 5-methoxypyrazine at 100°C under microwaves achieves 91% yield in 3 hours, compared to traditional heating . This method minimizes side products and energy consumption.
Q. What strategies mitigate side reactions during nucleophilic substitution in its synthesis?
- Regioselectivity control : Steric hindrance from the tert-butyl group directs substitution to the pyridine's 2-position .
- Byproduct management : Excess tert-butyl piperazine-1-carboxylate (1.5 eq) ensures complete consumption of 5-bromo-2-chloropyridine .
- Temperature modulation : Lower temperatures (20°C) in DMF reduce decomposition, though yields may drop .
Q. How is this compound utilized in synthesizing pharmacologically active agents?
It serves as a key intermediate in drug discovery:
- Kinase inhibitors : The bromine site allows functionalization with boronate esters for targeted therapies .
- Antimicrobial agents : Piperazine derivatives exhibit activity against bacterial enzymes (e.g., DNA gyrase) .
- Crystallographic studies : Analogous structures (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) guide SAR analyses via X-ray diffraction .
Q. Methodological Considerations
- Contradictions in synthesis yields : Varying yields (76–88.7%) highlight the need for condition optimization. For reproducibility, prioritize 1,4-dioxane/K₂CO₃ at 110°C .
- Advanced characterization : Combine NMR with high-resolution mass spectrometry (HRMS) and single-crystal X-ray analysis for unambiguous structural assignment .
Properties
IUPAC Name |
tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLVSFMWCDGZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459984 | |
Record name | Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153747-97-8 | |
Record name | Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Boc-1-(5-bromo-2-pyridyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.